Cas no 2680671-81-0 (4-(3-{(prop-2-en-1-yloxy)carbonylamino}phenyl)butanoic acid)

4-(3-{(Prop-2-en-1-yloxy)carbonylamino}phenyl)butanoic acid is a specialized organic compound featuring a phenylbutanoic acid backbone with a prop-2-en-1-yloxycarbonylamino substituent at the meta position. This structure combines a carboxylic acid functionality with a reactive allyl carbamate group, making it a versatile intermediate for synthetic applications, particularly in polymer chemistry and peptide modifications. The allyloxycarbonyl (Alloc) protecting group offers selective deprotection under mild conditions, enhancing its utility in multi-step organic synthesis. The compound’s balanced polarity and stability facilitate its use in controlled functionalization reactions, while its aromatic and aliphatic components provide flexibility in designing tailored molecular architectures. Suitable for research and industrial applications requiring precise chemical modifications.
4-(3-{(prop-2-en-1-yloxy)carbonylamino}phenyl)butanoic acid structure
2680671-81-0 structure
Product name:4-(3-{(prop-2-en-1-yloxy)carbonylamino}phenyl)butanoic acid
CAS No:2680671-81-0
MF:C14H17NO4
MW:263.289084196091
CID:5646997
PubChem ID:165912794

4-(3-{(prop-2-en-1-yloxy)carbonylamino}phenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)butanoic acid
    • EN300-28281483
    • 2680671-81-0
    • 4-(3-{(prop-2-en-1-yloxy)carbonylamino}phenyl)butanoic acid
    • Inchi: 1S/C14H17NO4/c1-2-9-19-14(18)15-12-7-3-5-11(10-12)6-4-8-13(16)17/h2-3,5,7,10H,1,4,6,8-9H2,(H,15,18)(H,16,17)
    • InChI Key: OTJREKITJHGAMH-UHFFFAOYSA-N
    • SMILES: OC(CCCC1C=CC=C(C=1)NC(=O)OCC=C)=O

Computed Properties

  • Exact Mass: 263.11575802g/mol
  • Monoisotopic Mass: 263.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 75.6Ų

4-(3-{(prop-2-en-1-yloxy)carbonylamino}phenyl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28281483-0.25g
4-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)butanoic acid
2680671-81-0 95.0%
0.25g
$814.0 2025-03-19
Enamine
EN300-28281483-0.05g
4-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)butanoic acid
2680671-81-0 95.0%
0.05g
$744.0 2025-03-19
Enamine
EN300-28281483-1.0g
4-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)butanoic acid
2680671-81-0 95.0%
1.0g
$884.0 2025-03-19
Enamine
EN300-28281483-10g
4-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)butanoic acid
2680671-81-0
10g
$3807.0 2023-09-09
Enamine
EN300-28281483-10.0g
4-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)butanoic acid
2680671-81-0 95.0%
10.0g
$3807.0 2025-03-19
Enamine
EN300-28281483-5g
4-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)butanoic acid
2680671-81-0
5g
$2566.0 2023-09-09
Enamine
EN300-28281483-5.0g
4-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)butanoic acid
2680671-81-0 95.0%
5.0g
$2566.0 2025-03-19
Enamine
EN300-28281483-0.1g
4-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)butanoic acid
2680671-81-0 95.0%
0.1g
$779.0 2025-03-19
Enamine
EN300-28281483-0.5g
4-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)butanoic acid
2680671-81-0 95.0%
0.5g
$849.0 2025-03-19
Enamine
EN300-28281483-2.5g
4-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)butanoic acid
2680671-81-0 95.0%
2.5g
$1735.0 2025-03-19

Additional information on 4-(3-{(prop-2-en-1-yloxy)carbonylamino}phenyl)butanoic acid

Introduction to 4-(3-{(prop-2-en-1-yloxy)carbonylamino}phenyl)butanoic acid (CAS No. 2680671-81-0)

4-(3-{(prop-2-en-1-yloxy)carbonylamino}phenyl)butanoic acid, identified by its Chemical Abstracts Service (CAS) number 2680671-81-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a phenyl ring substituted with an amino group linked to a propenoxy carbonyl moiety, further connected to a butanoic acid side chain. The presence of multiple functional groups makes this molecule a versatile intermediate in the synthesis of biologically active agents, particularly in the development of novel therapeutic entities.

The structural complexity of 4-(3-{(prop-2-en-1-yloxy)carbonylamino}phenyl)butanoic acid positions it as a valuable building block for medicinal chemists. The propenoxy carbonyl group, also known as an acrylate ester derivative, is known for its reactivity in various organic transformations, including nucleophilic additions and condensation reactions. These properties are particularly useful in the construction of more elaborate molecular architectures, such as peptidomimetics and heterocyclic compounds. The butanoic acid moiety, on the other hand, contributes to the compound's solubility and pharmacokinetic profile, making it an attractive candidate for further derivatization.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in numerous biological pathways and are often implicated in diseases such as cancer and inflammation. 4-(3-{(prop-2-en-1-yloxy)carbonylamino}phenyl)butanoic acid has been explored as a potential scaffold for designing PPI modulators. The phenyl ring and its attached functional groups provide a scaffold that can be modified to interact with specific binding pockets on target proteins. Preliminary studies have demonstrated that derivatives of this compound can exhibit inhibitory activity against certain PPIs, suggesting its utility in drug discovery efforts.

The synthesis of 4-(3-{(prop-2-en-1-yloxy)carbonylamino}phenyl)butanoic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The propenoxy carbonyl group necessitates careful handling to prevent unwanted side reactions, such as polymerization or hydrolysis. Advanced synthetic techniques, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired molecular framework with high enantioselectivity and yield. These methodologies are critical in ensuring the purity and scalability of the compound for subsequent applications.

One of the most compelling aspects of 4-(3-{(prop-2-en-1-yloxy)carbonylamino}phenyl)butanoic acid is its potential application in the development of targeted therapies. By modifying the substituents on the phenyl ring or introducing additional functional groups, researchers can fine-tune the pharmacological properties of the compound. For instance, incorporating fluorine atoms or other halogenated groups can enhance metabolic stability and improve bioavailability. Similarly, linking this compound to other pharmacophores through click chemistry or other conjugation strategies can lead to novel drug candidates with improved efficacy and reduced toxicity.

The pharmaceutical industry has increasingly recognized the importance of structure-based drug design, where computational modeling and high-throughput screening are used to identify promising candidates. 4-(3-{(prop-2-en-1-yloxy)carbonylamino}phenyl)butanoic acid serves as an excellent starting point for such endeavors due to its well-defined structure and known reactivity patterns. Computational studies have predicted that derivatives of this compound may interact with specific residues in target proteins, providing insights into their binding modes and potential mechanisms of action. These insights are invaluable for optimizing lead compounds and advancing them towards clinical development.

In addition to its pharmaceutical applications, 4-(3-{(prop-2-en-1-yloxy)carbonylamino}phenyl)butanoic acid has shown promise in materials science research. The combination of hydrophobic and polar functional groups makes this compound suitable for applications in polymer chemistry and surface modification. For example, it can be used to synthesize novel polymers with tailored properties or to functionalize surfaces for biomedical applications such as drug delivery systems or biosensors. The versatility of this compound underscores its importance as a chemical building block across multiple disciplines.

Recent advancements in green chemistry have also influenced the synthesis of 4-(3-{(prop-2-en-1-yloxy)carbonylamino}phenyl)butanoic acid. Researchers are increasingly adopting sustainable methodologies that minimize waste and reduce environmental impact. Solvent-free reactions, catalytic processes using biodegradable ligands, and microwave-assisted synthesis are among the techniques being explored to improve the efficiency and sustainability of production methods. These innovations not only align with global efforts to promote environmental responsibility but also enhance the economic viability of large-scale manufacturing.

The future prospects for 4-(3-{(prop-2-en-1-yloxy)carbonylamino}phenyl)butanoic acid remain highly promising as research continues to uncover new applications and synthetic strategies. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into tangible therapeutic benefits for patients worldwide. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists can harness the full potential of this compound and contribute to advancements in medicine and beyond.

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